2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide
Overview
Description
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with dimethyl groups and a naphthalene ring with a hydroxyl group, connected via a sulfanyl and hydrazide linkage. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions. It can serve as a lead compound in drug discovery and development.
Medicine
In medicine, the compound’s structural features suggest potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a subject of interest for pharmaceutical research.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Pyrimidine Derivative: The starting material, 4,6-dimethylpyrimidine, undergoes a thiolation reaction with a suitable thiol reagent to introduce the sulfanyl group.
Hydrazide Formation: The thiolated pyrimidine is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: The hydrazide is condensed with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide or the naphthylidene moiety, potentially yielding hydrazine derivatives or reduced naphthalene rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where the dimethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydrazine derivatives, reduced naphthalene rings.
Substitution: Various substituted pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interact with cellular receptors to modulate signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness
Compared to similar compounds, 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N’-[(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide stands out due to the presence of both a naphthalene ring and a pyrimidine ring, connected via a sulfanyl and hydrazide linkage. This unique combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific investigations.
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(2-hydroxynaphthalen-1-yl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-12-9-13(2)22-19(21-12)26-11-18(25)23-20-10-16-15-6-4-3-5-14(15)7-8-17(16)24/h3-10,24H,11H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSVUGNDVWRRHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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